molecular formula C8H5NO3 B055293 3-Methylbenzo[c]isoxazole-4,7-dione CAS No. 113396-56-8

3-Methylbenzo[c]isoxazole-4,7-dione

Cat. No. B055293
M. Wt: 163.13 g/mol
InChI Key: JVFYCZXPHOYKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzo[c]isoxazole-4,7-dione, also known as MBI, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MBI is a member of the isoxazole family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism Of Action

The exact mechanism of action of 3-Methylbenzo[c]isoxazole-4,7-dione is not fully understood, but it is thought to act through multiple pathways. 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant agent. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One advantage of 3-Methylbenzo[c]isoxazole-4,7-dione is its relatively simple synthesis method, which allows for large-scale production. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have low toxicity in vitro and in vivo, suggesting its potential as a safe therapeutic agent. However, one limitation of 3-Methylbenzo[c]isoxazole-4,7-dione is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

Future research on 3-Methylbenzo[c]isoxazole-4,7-dione could focus on its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the potential of 3-Methylbenzo[c]isoxazole-4,7-dione as an anti-inflammatory and antioxidant agent for the treatment of various diseases, including cancer and cardiovascular disease. Finally, future research could focus on the development of novel 3-Methylbenzo[c]isoxazole-4,7-dione derivatives with improved solubility and efficacy.

Synthesis Methods

3-Methylbenzo[c]isoxazole-4,7-dione can be synthesized through a multistep process starting from 2,4-dinitrophenol. The first step involves the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, which is then subjected to a cyclization reaction to form the isoxazole ring. The final step involves the introduction of a methyl group at the 3-position of the isoxazole ring using methyl iodide.

Scientific Research Applications

3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

113396-56-8

Product Name

3-Methylbenzo[c]isoxazole-4,7-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

3-methyl-2,1-benzoxazole-4,7-dione

InChI

InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3

InChI Key

JVFYCZXPHOYKHC-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)C=CC(=O)C2=NO1

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=NO1

synonyms

2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI)

Origin of Product

United States

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